2,3-Dcpe hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dcpe hydrochloride is a proapoptotic compound with selectivity for cancer cells versus normal human cells . It has been used in research for its potential anticancer properties .

Molecular Structure Analysis

The molecular formula of this compound is C11H15Cl2NO2 • HCl . Its molecular weight is 300.6 . The InChI code is InChI=1S/C11H15Cl2NO2.ClH/c12-9-3-1-4-10 (11 (9)13)16-8-2-5-14-6-7-15;/h1,3-4,14-15H,2,5-8H2;1H .Chemical Reactions Analysis

This compound has been found to induce apoptosis in various cancer cell lines more effectively than in normal human fibroblasts . It can induce S-phase arrest, upregulate p21, and activate ERK .Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) . It is stored at -20°C .科学的研究の応用

Anticancer Properties : 2,3-DCPE has been found to induce apoptosis more effectively in various cancer cells compared to normal human fibroblasts. It causes the cleavage of caspases and the release of cytochrome c in cancer cells. This compound also downregulates the protein level of Bcl-XL, an anti-apoptotic protein, suggesting its potential as a new anticancer agent (Wu et al., 2004).

S-Phase Arrest and p21 Overexpression : 2,3-DCPE has been observed to suppress the proliferation of Bcl-XL-overexpressing cancer cells without inducing apoptosis. It can induce S-phase arrest and upregulate p21, a cell cycle regulatory protein, in a p53-independent manner. The activation of ERK (Extracellular signal-Regulated Kinases) correlates with the induction of p21 expression and S-phase arrest, indicating a potential mechanism for cancer therapy (Zhu et al., 2004).

Cell Cycle Arrest Mechanism : A recent study aimed to understand the molecular mechanism behind 2,3-DCPE-induced S-phase arrest. The compound was found to cause DNA damage in colon cancer cells and induce S-phase arrest through the activation of the ATM/ATR-Chk1-Cdc25A pathway (Bai et al., 2020).

Environmental Impact of Related Compounds : While not directly about 2,3-DCPE hydrochloride, research has been conducted on similar compounds like 1,1-Dichloropropene (1,1-DCPe) regarding their genotoxicity and impact on drinking water. These studies are important for understanding the broader chemical family's environmental and health implications (Granville et al., 2005).

作用機序

- Role : It downregulates the expression of Bcl-XL protein, an anti-apoptotic factor, leading to cell death .

- Resulting Changes : These cleavages trigger apoptotic pathways, leading to cell death. Notably, this effect is specific to cancer cells and does not occur in human fibroblasts .

- Downstream Effects : The upregulation of p21 contributes to cell cycle arrest and inhibits cell proliferation .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

The safety data sheet for 2,3-Dcpe hydrochloride suggests that it may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water . If swallowed, it is recommended to rinse the mouth and not to induce vomiting . It is not flammable or combustible .

生化学分析

Biochemical Properties

2,3-DCPE hydrochloride selectively induces apoptosis and downregulates Bcl-XL protein expression in various human cancer cells versus normal cells in vitro . It interacts with enzymes such as caspase-8, caspase-3, caspase-9, and poly (ADP-ribose) polymerase, leading to apoptosis in many tumor cell lines .

Cellular Effects

This compound has a significant impact on cellular processes. It influences cell function by inducing apoptosis and downregulating Bcl-XL protein expression . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It specifically cleaves caspase-8, caspase-3, caspase-9, and poly (ADP-ribose) polymerase in cancer cells, but not in human fibroblasts .

特性

IUPAC Name |

2-[3-(2,3-dichlorophenoxy)propylamino]ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO2.ClH/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15;/h1,3-4,14-15H,2,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCJFYSIPRIHKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

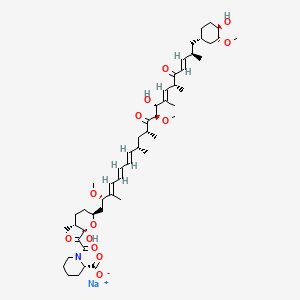

![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)

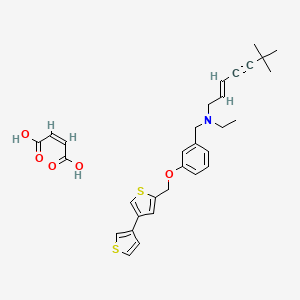

![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)

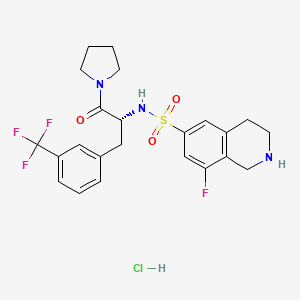

![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)

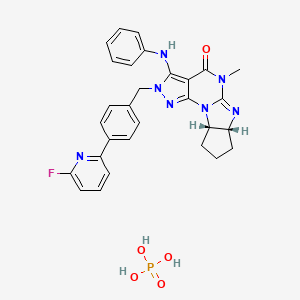

![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)